molecular formula C16H12ClNO4 B14032148 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione

2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione

Cat. No.: B14032148
M. Wt: 317.72 g/mol
InChI Key: FZTYDJZSINYZPF-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a base to form the intermediate 4-chlorophenoxyphthalic anhydride. This intermediate is then reacted with ethylene glycol under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. The reaction is carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives .

Properties

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C16H12ClNO4/c17-11-5-7-12(8-6-11)21-9-10-22-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2

InChI Key

FZTYDJZSINYZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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